4-Nitrophényl 1-thio-β-D-mannopyranoside

Vue d'ensemble

Description

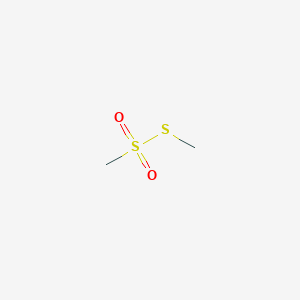

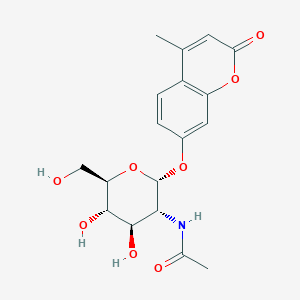

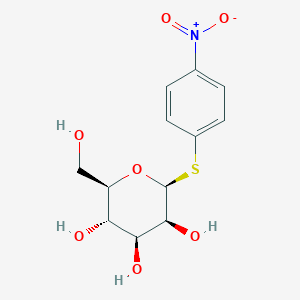

4-Nitrophenyl 1-thio-beta-D-mannopyranoside, also known as 4-Nitrophenyl 1-thio-beta-D-mannopyranoside, is a useful research compound. Its molecular formula is C12H15NO7S and its molecular weight is 317.32 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Nitrophenyl 1-thio-beta-D-mannopyranoside is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Mannosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Nitrophenyl 1-thio-beta-D-mannopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitrophenyl 1-thio-beta-D-mannopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Essais enzymatiques biochimiques

Ce composé est souvent utilisé dans les essais enzymatiques biochimiques . Il agit comme un substrat chromogène pour diverses enzymes, permettant aux chercheurs de mesurer l’activité enzymatique en fonction du changement de couleur qui se produit lorsque le substrat est traité par l’enzyme .

Analyse diagnostique in vitro

“4-Nitrophényl 1-thio-β-D-mannopyranoside” est également utilisé dans l’analyse diagnostique in vitro . La capacité du composé à produire un changement de couleur lorsqu’il est traité par certaines enzymes le rend utile pour les tests diagnostiques qui reposent sur la détection d’activités enzymatiques spécifiques .

Mesure de l’activité glycosidase

Ce composé a été utilisé comme substrat pour analyser le mécanisme d’action de la glycosidase thermostable de Pyrococcus furiosus (PFTG) et les paramètres cinétiques par calorimétrie de titrage isotherme (ITC) .

Dépistage des enzymes de concombre

Il a été utilisé comme substrat pour le dépistage des enzymes de concombre . Cela permet aux chercheurs d’identifier et d’étudier les enzymes présentes dans le concombre qui interagissent avec ce composé .

Production de biocarburants

Le 4-nitrophényl-β-D-glucopyranoside, un composé similaire, joue un rôle essentiel dans la production de biocarburants . Il peut cliver la liaison glycosidique β-1,4 pour convertir le cellobiose en glucose fermentable . Bien que non directement lié, cela suggère des applications potentielles du “this compound” dans la production de biocarburants.

Recherche sur l’enzyme GH1-glucosidase

Ce composé a été utilisé comme substrat pour l’enzyme GH1-glucosidase (EaBgl1A)

Mécanisme D'action

Target of Action

The primary target of 4-Nitrophenyl 1-thio-beta-D-mannopyranoside is the enzyme β-D-mannopyranosidase . This enzyme plays a crucial role in the breakdown of complex carbohydrates, specifically mannose-containing glycoproteins .

Mode of Action

4-Nitrophenyl 1-thio-beta-D-mannopyranoside acts as a substrate for β-D-mannopyranosidase . When the enzyme interacts with this compound, it cleaves the glycosidic bond, resulting in the release of 4-nitrophenol . The release of 4-nitrophenol can be monitored spectrophotometrically, making this compound useful in enzyme assays .

Biochemical Pathways

The action of 4-Nitrophenyl 1-thio-beta-D-mannopyranoside primarily affects the metabolic pathway involving the breakdown of mannose-containing glycoproteins . The downstream effects include the release of mannose and 4-nitrophenol, which can be further metabolized or excreted .

Result of Action

The molecular effect of the compound’s action is the cleavage of the glycosidic bond, resulting in the release of 4-nitrophenol . At the cellular level, this can lead to changes in carbohydrate metabolism and potentially influence cellular processes that depend on these metabolites .

Analyse Biochimique

Biochemical Properties

4-Nitrophenyl 1-thio-beta-D-mannopyranoside plays a crucial role in biochemical reactions as a substrate for beta-D-mannopyranosidase. This enzyme catalyzes the hydrolysis of the glycosidic bond in the compound, releasing 4-nitrophenol, which can be quantitatively measured due to its yellow color. This property makes 4-Nitrophenyl 1-thio-beta-D-mannopyranoside an excellent tool for studying the activity of beta-D-mannopyranosidase and other related enzymes. The interactions between 4-Nitrophenyl 1-thio-beta-D-mannopyranoside and these enzymes are typically characterized by the formation of enzyme-substrate complexes, leading to the cleavage of the glycosidic bond and the release of the product .

Cellular Effects

4-Nitrophenyl 1-thio-beta-D-mannopyranoside influences various cellular processes by acting as a substrate for glycosidases. In cells expressing beta-D-mannopyranosidase, the compound is hydrolyzed, leading to the production of 4-nitrophenol. This reaction can affect cellular metabolism and signaling pathways, as the accumulation of 4-nitrophenol may influence cellular redox states and enzyme activities. Additionally, the hydrolysis of 4-Nitrophenyl 1-thio-beta-D-mannopyranoside can be used to monitor the expression and activity of glycosidases in different cell types .

Molecular Mechanism

The molecular mechanism of 4-Nitrophenyl 1-thio-beta-D-mannopyranoside involves its interaction with beta-D-mannopyranosidase. The enzyme binds to the compound, forming an enzyme-substrate complex. This interaction facilitates the cleavage of the glycosidic bond, resulting in the release of 4-nitrophenol and the corresponding sugar moiety. The reaction mechanism is typically characterized by the formation of a transition state, where the enzyme stabilizes the negative charge on the oxygen atom of the glycosidic bond, leading to its cleavage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Nitrophenyl 1-thio-beta-D-mannopyranoside can change over time due to its stability and degradation. The compound is generally stable when stored at -20°C, but its activity may decrease over prolonged storage or exposure to light and moisture. In in vitro studies, the hydrolysis of 4-Nitrophenyl 1-thio-beta-D-mannopyranoside by glycosidases can be monitored over time to assess enzyme kinetics and stability. Long-term effects on cellular function can also be observed in in vivo studies, where the compound’s hydrolysis may impact cellular metabolism and enzyme activities .

Dosage Effects in Animal Models

The effects of 4-Nitrophenyl 1-thio-beta-D-mannopyranoside in animal models can vary with different dosages. At low doses, the compound may be efficiently hydrolyzed by glycosidases, leading to the production of 4-nitrophenol without significant adverse effects. At high doses, the accumulation of 4-nitrophenol may result in toxic effects, such as oxidative stress and enzyme inhibition. Threshold effects can be observed, where a certain dosage level leads to a marked change in the compound’s impact on cellular and metabolic processes .

Metabolic Pathways

4-Nitrophenyl 1-thio-beta-D-mannopyranoside is involved in metabolic pathways related to glycosidase activity. The compound serves as a substrate for beta-D-mannopyranosidase, which catalyzes its hydrolysis to produce 4-nitrophenol and the corresponding sugar moiety. This reaction is part of the broader metabolic pathway of glycoprotein degradation and glycan processing. The interaction of 4-Nitrophenyl 1-thio-beta-D-mannopyranoside with glycosidases can influence metabolic flux and the levels of various metabolites involved in glycan metabolism .

Transport and Distribution

Within cells and tissues, 4-Nitrophenyl 1-thio-beta-D-mannopyranoside is transported and distributed based on its interactions with transporters and binding proteins. The compound may be taken up by cells through specific transport mechanisms and distributed to various cellular compartments where glycosidases are localized. The localization and accumulation of 4-Nitrophenyl 1-thio-beta-D-mannopyranoside can affect its hydrolysis and the subsequent production of 4-nitrophenol .

Subcellular Localization

The subcellular localization of 4-Nitrophenyl 1-thio-beta-D-mannopyranoside is influenced by its interactions with targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles where glycosidases are active, such as lysosomes or the endoplasmic reticulum. The localization of 4-Nitrophenyl 1-thio-beta-D-mannopyranoside can impact its activity and function, as the hydrolysis by glycosidases may be compartmentalized within certain cellular regions .

Propriétés

IUPAC Name |

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO7S/c14-5-8-9(15)10(16)11(17)12(20-8)21-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFOBQXJWRLXMD-GCHJQGSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])SC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203942 | |

| Record name | 4-Nitrophenyl 1-thio-beta-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55385-51-8 | |

| Record name | 4-Nitrophenyl 1-thio-beta-D-mannopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055385518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl 1-thio-beta-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![((3aR,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl 4-methylbenzenesulfonate](/img/structure/B13709.png)